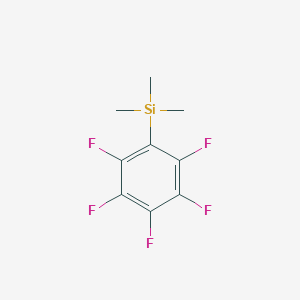

Trimethyl(pentafluorophenyl)silane

Overview

Description

Trimethyl(pentafluorophenyl)silane, with the molecular formula C₉H₉F₅Si , is a compound that features a silicon atom bonded to a trimethyl group and a pentafluorophenyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless to almost colorless liquid with a boiling point of 165°C and a specific gravity of 1.26 at 20°C .

Mechanism of Action

Target of Action

It has been used in the production of anionic complexes of tetrakis(pentafluorophenyl)indium . More research is needed to identify the primary targets and their roles.

Mode of Action

It’s known to interact with other compounds in the production of anionic complexes

Action Environment

Trimethyl(pentafluorophenyl)silane is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept cool . It should also be kept away from heat, sparks, open flames, or other hot surfaces . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(pentafluorophenyl)silane can be synthesized using organometallic derivatives. One common method involves the reaction of a Grignard reagent, prepared from bromopentafluorobenzene, with trimethylchlorosilane. This reaction typically yields this compound in moderate to high yields under mild conditions . Another method involves the use of bis(pentafluorophenyl)magnesium, which reacts with trimethylchlorosilane to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of pentafluorobenzoic acid in the presence of silylating agents or the decarboxylation of corresponding trimethylsilyl ethers . These methods are preferred due to their efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(pentafluorophenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Reduction Reactions: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reduction reactions involving this compound.

Substitution Reactions: Reagents such as anhydrous potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride ([NBu₄]F) are used to catalyze substitution reactions.

Major Products:

Reduction Products: Alcohols and carbonyl compounds are reduced to their corresponding hydrocarbons.

Substitution Products: Arylketones and other substituted aromatic compounds are formed.

Scientific Research Applications

Trimethyl(pentafluorophenyl)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Trimethoxy(pentafluorophenyl)silane: This compound has similar applications but differs in its reactivity due to the presence of methoxy groups instead of methyl groups.

Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity, it is used in similar catalytic applications but has different electronic properties due to the boron atom.

Uniqueness: Trimethyl(pentafluorophenyl)silane is unique due to its combination of stability, reactivity, and the ability to introduce pentafluorophenyl groups into organic molecules. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Biological Activity

Trimethyl(pentafluorophenyl)silane (C9H9F5Si), a silane compound with significant fluorinated characteristics, has garnered attention in various fields, particularly in organic synthesis and materials science. Its unique structure, featuring a pentafluorophenyl group, imparts distinctive chemical properties that influence its biological activity. This article explores the biological implications of this compound, including its mechanisms of action, applications in pharmaceuticals and agrochemicals, and relevant case studies.

This compound is primarily utilized as a reagent for introducing pentafluorophenyl groups into organic molecules. This modification can enhance the stability and reactivity of the resulting compounds, making them suitable for various biological applications.

- Target Interactions : The compound is known to interact with biological targets through electrophilic substitution reactions, where the pentafluorophenyl group can enhance the lipophilicity and bioavailability of drug candidates.

- Chemical Reactions : It participates in nucleophilic substitution reactions and can act as a reductant in organic transformations. For instance, it has been shown to reduce alcohols and carbonyls in the presence of specific catalysts like tris(pentafluorophenyl)borane .

Applications in Pharmaceuticals and Agrochemicals

This compound is increasingly utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to modify biological activity. The introduction of fluorinated groups can significantly alter the pharmacokinetics and pharmacodynamics of drug molecules.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that incorporating this compound into anticancer drug candidates enhances their efficacy by improving their interaction with target enzymes involved in cancer cell proliferation.

- Agrochemical Development : The compound has been used to synthesize herbicides that exhibit increased potency against specific plant species, showcasing its utility in agricultural applications.

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Formula | C9H9F5Si |

| Molecular Weight | 236.24 g/mol |

| Biological Applications | Pharmaceuticals, Agrochemicals |

| Mechanism of Action | Electrophilic substitution, nucleophilic reactions |

| Notable Reactions | Reduction of alcohols, C-F bond activation |

Safety and Toxicity

While this compound is valuable in synthetic applications, it is essential to consider its safety profile. It is classified as a flammable liquid and vapor, necessitating appropriate handling measures to mitigate risks during laboratory use . Toxicological studies indicate that exposure may lead to respiratory irritation; thus, protective equipment is recommended during manipulation.

Future Directions

The ongoing research into this compound suggests potential for further applications in medicinal chemistry, particularly in designing novel therapeutics with enhanced biological activity. Future studies may focus on optimizing synthetic routes to improve yields and exploring new biological targets for fluorinated compounds.

Properties

IUPAC Name |

trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHTFORECKGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304996 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-46-8 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trimethyl(pentafluorophenyl)silane react with fluorinated arenes?

A1: this compound can undergo C-F activation in the presence of nickel(0) complexes and fluorinated arenes like hexafluorobenzene. This reaction exhibits high chemo- and regioselectivity. For instance, with hexafluorobenzene, the reaction selectively activates the C-F bond para to the trimethylsilyl group, forming trans-[Ni((i)Pr2Im)2(F)(4-(SiMe3)C6F4)] []. The reaction proceeds through an η2-arene intermediate, as evidenced by the isolation and characterization of [Ni((i)Pr2Im)2(η(2)-C6F6)] [].

Q2: Can this compound be used to form C-C bonds?

A2: Yes, this compound reacts with alicyclic perfluoroimines in the presence of a fluoride anion to form new C-C bonds []. The reaction can yield mono-, di-, and trisubstituted products depending on the stoichiometry and the specific imine used. Interestingly, the reaction exhibits a significant heterocyclic ring effect, with perfluoro-(5,6-dihydro-2H-1,4-oxazine) showing higher reactivity compared to perfluoro-(3,4-dihydro-2H-pyrrole) [].

Q3: What is the role of this compound in organic synthesis?

A3: this compound serves as a valuable reagent for introducing pentafluorophenyl groups into organic molecules. It acts as an electrophilic pentafluorophenyl source in reactions with nucleophiles. For example, under nucleophilic catalysis conditions, it reacts with ketones to yield the corresponding trimethylsilyl enol ethers []. The steric bulk of the pentafluorophenyl group influences the reaction rate, with bulky substituents on the ketone decreasing reactivity [].

Q4: Are there photochemical reactions involving this compound?

A4: Yes, this compound can be synthesized through a photochemical reaction between bis(trimethylsilyl)mercury and hexafluorobenzene []. This reaction proceeds via a free radical mechanism and yields this compound alongside tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.